![molecular formula C16H18N2OS B4616783 N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4616783.png)
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Overview
Description
The research into thiazole derivatives, including compounds like "N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide," is driven by their potential applications in various fields, such as medicinal chemistry and materials science. These compounds are of interest due to their diverse biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the incorporation of various functional groups to achieve the desired chemical structure. For example, the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides starting from basic precursors demonstrates the complexity and versatility of these synthesis routes (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by X-ray crystallography, which provides detailed insights into their conformation and molecular interactions. For instance, the study of the crystal structure of related compounds has revealed non-planar configurations and significant delocalization of π-electron density within the thiazole ring, indicating the impact of substitution patterns on molecular geometry (Boechat et al., 2016).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, including cyclopropanation, which is critical for introducing cyclopropane rings into the molecule. Such reactions are pivotal for modifying the chemical and biological properties of the compounds (Li et al., 1992).
Scientific Research Applications
Anticancer Activity
A study by Ravinaik et al. (2021) discussed the design, synthesis, and evaluation of a series of compounds similar in structure to the queried chemical, with moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Another study by Gomha et al. (2017) synthesized novel pharmacophores containing thiazole moiety, showing potent anticancer activities, especially against Hepatocellular carcinoma cell line (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized compounds incorporating cyclopropane and evaluated them for their antimicrobial and antioxidant activities, finding significant effectiveness against both bacterial and fungal strains, as well as profound antioxidant potential (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Synthesis of Novel Compounds
A study by Nötzel et al. (2001) presented a new and efficient method to access thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropane groups, expanding the toolbox for synthesizing cyclic compounds with potential biological activity (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Mechanistic Probes and Synthesis Techniques
Loeppky and Elomari (2000) discussed the synthesis of N-cyclopropyl-N-alkylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines, highlighting the chemical reactivity and potential application of compounds with a cyclopropanecarboxamide moiety in understanding chemical reactions (Loeppky & Elomari, 2000).
properties
IUPAC Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-11-4-6-12(7-5-11)14-10(2)20-16(17-14)18-15(19)13-8-9-13/h4-7,13H,3,8-9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSALOGPSLIXCNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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